Pinocarvone
Description
Significance and Current Research Trajectories of Pinocarvone (B108684)
The significance of this compound in current chemical research stems from several key areas:
Organic Synthesis and Polymer Chemistry: this compound serves as a valuable building block in organic synthesis. Its exo-methylene group is particularly amenable to polymerization reactions, offering a pathway to high-molecular-weight polymers with notable thermal stability. Research explores its use in producing polyketone polymers through photooxidation of α-pinene, leveraging its reactive structure for material science applications rsc.org. The compound's bicyclic framework also makes it a useful precursor for synthesizing other terpenoids and complex organic molecules, including through Diels-Alder cycloadditions .
Bioactivity and Natural Products: this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. These attributes position it as a candidate for developing new therapeutic agents and as a natural preservative in the food industry. Studies have indicated its potential to inhibit the growth of certain bacteria and fungi, thereby contributing to food preservation and pharmaceutical applications ontosight.ai.
Chemical Ecology and Pheromones: this compound has been identified as a component in the pheromones of certain insects, such as the Western Pine Beetle (Dendroctonus brevicomis) wikipedia.org. This role in chemical ecology highlights its importance in understanding insect behavior and developing semiochemical-based pest management strategies. Research into its stereoisomers is crucial, as the stereochemistry of such compounds often dictates their biological efficacy acs.org.
Current research trajectories are focused on optimizing synthetic routes, exploring its full spectrum of biological activities, and developing its potential in advanced materials. The use of continuous flow chemistry for its synthesis is also an area of active investigation, offering advantages in safety, efficiency, and scalability for both fine chemicals and potential pharmaceutical intermediates researchgate.net.
Historical Perspectives on this compound's Discovery and Initial Academic Investigations
This compound's history is closely tied to the study of terpenes and essential oils. As a naturally occurring monoterpenoid, its presence was noted in the essential oils of various plants. Early academic investigations likely focused on its isolation and characterization from sources like eucalyptus and hyssop plants wikipedia.orgnaturalproducts.net.
The compound is structurally related to carvone (B1668592) and pinene, suggesting that its study may have been part of broader efforts to understand the chemistry of these abundant natural products. Initial academic investigations would have involved classical organic chemistry techniques for isolation, purification, and structural elucidation. The synthesis of this compound has been explored through the oxidation of α-pinene and β-pinene, with early methods often yielding mixtures that required careful separation acs.org. For instance, photooxidation of α-pinene using singlet oxygen has been a documented route to this compound rsc.org.
The understanding of this compound's reactivity, particularly its propensity to polymerize under light or heat due to its double bond, was an early observation that hinted at its potential in material science wikipedia.org. The recognition of its stereoisomers and the importance of their specific configurations for biological activity also emerged from early and ongoing academic research acs.org.
Data Table: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | wikipedia.orgnih.gov |
| Molecular Formula | C₁₀H₁₄O | ontosight.aiwikipedia.orgnih.gov |
| Molecular Weight | 150.22 g/mol | ontosight.aiwikipedia.orgnih.govnist.gov |
| Physical State | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Camphoraceous | ontosight.ai |
| Boiling Point | 217.00 to 218.00 °C | nih.gov |
| Melting Point | -1.8 °C | nih.gov |
| Water Solubility | Practically insoluble | foodb.ca |
| Octanol/Water Partition Coefficient (logP) | ~2.28 | foodb.ca |
| Natural Occurrence | Eucalyptus, Hyssop, Rosemary, Sage, Spearmint | ontosight.aiwikipedia.orgnaturalproducts.netfoodb.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMGBLPGZXHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=C)C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865544 | |
| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (-)-Pinocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
217.00 to 218.00 °C. @ 760.00 mm Hg | |
| Record name | (-)-Pinocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30460-92-5, 19890-00-7 | |
| Record name | Pinocarvone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30460-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Pinocarvone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030460925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2(10)-pinen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (-)-Pinocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1.8 °C | |
| Record name | (-)-Pinocarvone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Engineering of Pinocarvone
Total Synthesis Approaches to Pinocarvone (B108684)
Photo-oxidation of α-Pinene to this compound
Photo-oxidation, specifically using singlet oxygen (¹O₂), is a prominent method for converting α-pinene into this compound. This process typically involves the generation of ¹O₂ via a photosensitizer under light irradiation, followed by a reaction with α-pinene and subsequent chemical processing.
A well-established batch synthesis protocol for this compound from α-pinene involves a two-step process. Initially, α-pinene undergoes photooxygenation via a [4+2] cycloaddition with singlet oxygen (¹O₂), generated using a photosensitizer like tetraphenylporphyrin (B126558) (TPP) under visible light irradiation (λ ≈ 450 nm) . This reaction forms an unstable endo-peroxide intermediate . Subsequently, this intermediate is processed, typically by treatment with acetic anhydride (B1165640) (Ac₂O) and triethylamine (B128534) (Et₃N) at mild temperatures (around 25°C) for a short duration (1 hour). This step facilitates dehydration and rearrangement to yield this compound .
Early protocols, such as that described by Eickhoff, demonstrated high yields in batch synthesis, achieving up to 97% yield within 1.5 hours on a scale of 21.4 g using TPP as the photocatalyst beilstein-journals.orgnih.gov. Optimization efforts focus on maximizing yield and purity while minimizing reaction time and potential side reactions. However, some variations of photo-oxidation protocols have been noted to involve toxic reagents researchgate.net.
Table 1: Batch Photo-oxidation of α-Pinene to this compound
| Parameter | Value/Description | Yield Range | Scale | Reference(s) |
| Starting Material | α-Pinene | - | - | |
| Oxidant | Singlet Oxygen (¹O₂) | - | - | |
| Photosensitizer | Tetraphenylporphyrin (TPP) | - | - | beilstein-journals.orgnih.gov |
| Light Source | Visible light (λ ≈ 450 nm) | - | - | |
| Intermediate Processing | Acetic anhydride (Ac₂O) and Triethylamine (Et₃N) at 25°C for 1 hr | - | - | |
| Reported Yield | Isolated yield | 79–83% | 12–13 g | |
| Reported Yield | Batch yield (Eickhoff protocol) | ~97% | 21.4 g | beilstein-journals.orgnih.gov |
| Reaction Time | Batch (Eickhoff protocol) | - | 1.5 h | beilstein-journals.orgnih.gov |
The photo-oxidation of α-pinene to this compound has been successfully adapted to continuous flow reaction systems, offering significant advantages in terms of scalability and process control . This approach is considered an industrially viable route for large-scale production .
The protocol developed by Eickhoff has been adapted to continuous flow conditions by Lapkin and co-workers, utilizing a PFA-tube photoreactor with segmented flow and oxygen beilstein-journals.orgnih.gov. This adaptation allows for efficient and controlled production, with reported yields of approximately 1.9 g per day under these continuous conditions beilstein-journals.orgnih.gov. The continuous flow setup enhances safety and reproducibility compared to batch processes, making it more amenable to industrial manufacturing.
Table 2: Continuous Flow Photo-oxidation of α-Pinene to this compound
| Parameter | Value/Description | Throughput/Yield | Reference(s) |
| Reactor Type | PFA-tube photoreactor (segmented-flow with O₂) | - | beilstein-journals.orgnih.gov |
| Photosensitizer | Tetraphenylporphyrin (TPP) | - | beilstein-journals.orgnih.gov |
| Process Type | Continuous flow | - | beilstein-journals.orgnih.gov |
| Reported Output | Daily production | ~1.9 g/day | beilstein-journals.orgnih.gov |
| Scalability | Industrially viable route | High |
Photosensitizers play a critical role in the photo-oxidation of α-pinene by absorbing light energy and transferring it to ground-state molecular oxygen (³O₂), thereby generating highly reactive singlet oxygen (¹O₂) beilstein-journals.orgnih.govresearchgate.netresearchgate.netencyclopedia.pub. This ¹O₂ is the active species that initiates the cycloaddition reaction with the double bond of α-pinene .
Tetraphenylporphyrin (TPP) is a widely employed photosensitizer for this transformation due to its efficient light absorption and intersystem crossing to the triplet state, which then transfers energy to oxygen beilstein-journals.orgnih.govresearchgate.netrsc.org. Other porphyrin derivatives, such as OEP/SiO₂ and HmP–IX/SiO₂, have also been investigated for their efficacy in α-pinene oxidation researchgate.net. The choice of photosensitizer can influence reaction efficiency, selectivity, and potential toxicity researchgate.net.
Table 3: Photosensitizers in α-Pinene Photo-oxidation
| Photosensitizer | Role | Application in this compound Synthesis | Reference(s) |
| Tetraphenylporphyrin (TPP) | Absorbs light, transfers energy to ³O₂ to form ¹O₂ | Primary sensitizer (B1316253) for α-pinene | beilstein-journals.orgnih.govresearchgate.netrsc.org |
| H₂TPP | Similar to TPP, used in UV-catalyzed oxidation | Mentioned in α-pinene oxidation | researchgate.net |
| OEP/SiO₂, HmP–IX/SiO₂ | Immobilized porphyrins used in biomimetic photooxidation | Investigated for α-pinene oxidation | researchgate.net |
| Hematoporphyrin | Used in photooxygenation of other compounds, indicating general utility of porphyrins | General photosensitizer | beilstein-journals.orgnih.gov |
Oxidation of β-Pinene to this compound
β-Pinene serves as another key starting material for this compound synthesis, often yielding higher stereoselectivity in its oxidation pathways compared to α-pinene.
A common and effective route to this compound from β-pinene involves a two-step oxidation process, often leveraging selenium dioxide (SeO₂) for stereoselective transformations.
The initial step typically involves the allylic oxidation of β-pinene to trans-pinocarveol. This can be achieved using catalytic amounts of SeO₂ in solvents like dichloromethane (B109758) (DCM) at room temperature (25°C) for several hours (6–8 hours) . Alternatively, SeO₂ in combination with hydrogen peroxide (H₂O₂) in tert-butyl alcohol at slightly elevated temperatures (40–50°C) can also yield trans-pinocarveol orgsyn.org. Direct oxidation of β-pinene with SeO₂ in DCM under reflux conditions for 2.5 hours is also reported, often producing a mixture of this compound and myrtenal (B1677600) acs.orgnih.gov.
The second step involves the oxidation of the intermediate trans-pinocarveol to this compound. Active manganese dioxide (MnO₂) is frequently used for this dehydrogenation reaction, typically in DCM at temperatures ranging from 0°C to 25°C for 2–3 hours . This method is noted for preserving the enantiomeric purity of the product, often resulting in >98% enantiomeric excess (ee) .
When starting with enantiopure β-pinene isomers, stereoselective synthesis of specific this compound enantiomers is possible. For instance, (−)-β-pinene can yield (+)-pinocarvone with good chemical and optical purity (95% chemical purity, 97% ee) acs.orgnih.gov. The specific rotation of the product depends on the chirality of the starting β-pinene, with (−)-β-pinene yielding (+)-pinocarvone and (+)-β-pinene yielding (−)-pinocarvone nih.gov.
A significant byproduct in some SeO₂-mediated reactions is myrtenal, which can be challenging to separate. Strategies to mitigate this include subsequent oxidation of the mixture with reagents like H₂O₂/NaH₂PO₄ and NaClO₂, which converts myrtenal to myrtenic acid, facilitating its removal via silica (B1680970) gel chromatography acs.orgnih.gov.
Other catalytic systems have also been explored for β-pinene oxidation. For example, palladium catalysts, such as PdCl₂ in the presence of H₂O₂, have shown activity in oxidizing β-pinene to allylic products, including this compound (24% yield) alongside pinocarveol (B1213195) mdpi.com. Cobalt-containing ferrites have also been reported to produce this compound as one of the allylic mono-oxygenated products from β-pinene oxidation mdpi.com.
Table 4: Selenium Dioxide Mediated Oxidation of β-Pinene to this compound
| Step | Starting Material | Reagent(s) | Conditions | Intermediate/Product | Yield Range | Stereoselectivity | Byproducts | Reference(s) |
| 1 | β-Pinene | SeO₂ (catalytic) | DCM, 25°C, 6–8 hr | trans-Pinocarveol | 85–90% (crude) | High | - | |
| 1 | β-Pinene | SeO₂, 50% H₂O₂ | tert-butyl alcohol, 40–50°C, 2 hr | trans-Pinocarveol | 49–55% | High | - | orgsyn.org |
| 1 | β-Pinene | SeO₂ | DCM, reflux, 2.5 hr | This compound + Myrtenal | - | Moderate | Myrtenal | acs.orgnih.gov |
| 1 | (−)-β-Pinene | SeO₂ | DCM, reflux, 2.5 hr | (+)-Pinocarvone | ~60% | 97% ee | Myrtenal | acs.orgnih.gov |
| 2 | trans-Pinocarveol | MnO₂ (3 equiv) | DCM, 0–25°C, 2–3 hr | This compound | 75–80% | >98% ee | - | |
| - | This compound/Myrtenal | H₂O₂/NaH₂PO₄, NaClO₂ (for myrtenal removal) | - | Purified this compound | - | - | Myrtenic acid | acs.orgnih.gov |
Table 5: Other Catalytic Oxidations of β-Pinene to this compound
| Catalyst System | Oxidant | Solvent | Conditions | Product(s) (this compound Yield) | Reference(s) |
| PdCl₂/H₂O₂/CH₃CN | H₂O₂ | CH₃CN | 8 hr | Pinocarveol (57%), this compound (24%) | mdpi.com |
| Cobalt-containing ferrites | O₂ | Solventless | - | Allylic products (incl. This compound) | mdpi.com |
Compound List:
α-Pinene
β-Pinene
this compound
Singlet Oxygen (¹O₂)
Tetraphenylporphyrin (TPP)
Acetic Anhydride (Ac₂O)
Triethylamine (Et₃N)
Endo-peroxide intermediate
Trans-pinocarveol
Manganese Dioxide (MnO₂)
Myrtenal
Myrtenic acid
(+)-Pinocarvone
(−)-Pinocarvone
(+)-β-Pinene
(−)-β-Pinene
H₂TPP
OEP/SiO₂
HmP–IX/SiO₂
Selenium Dioxide (SeO₂)
Hydrogen Peroxide (H₂O₂)
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
Sodium chlorite (B76162) (NaClO₂)
Dichloromethane (DCM)
Tert-butyl alcohol
PdCl₂
CH₃CN
Cobalt-containing ferrites
Challenges in Selectivity and Byproduct Management (e.g., Myrtenal Formation)
To mitigate the issue of myrtenal formation and improve selectivity, strategies have been developed. One approach involves a subsequent oxidation step to convert myrtenal into myrtenic acid, which can then be more readily separated from this compound via silica gel chromatography acs.orgnih.gov. For instance, treatment of the this compound-myrtenal mixture with hydrogen peroxide (H₂O₂), sodium dihydrogen phosphate (NaH₂PO₄), and sodium chlorite (NaClO₂) has been shown to effectively remove myrtenal acs.orgnih.gov.
Exploration of Alternative Catalytic Systems
Research into this compound synthesis has explored various catalytic systems to improve efficiency, selectivity, and sustainability. Selenium dioxide (SeO₂) has been a common catalyst for the oxidation of β-pinene to this compound, often yielding good results but raising environmental concerns due to selenium's toxicity acs.org.
Alternative catalytic approaches include:
Heterogeneous Catalysts: Multifunctional heterogeneous catalysts, such as those comprising palladium (Pd) with heteropolyacids supported on SBA-15, have been investigated for the allylic oxidation of β-pinene to trans-pinocarveol, a precursor to this compound researchgate.net. These systems aim to offer better recyclability and reduced environmental impact compared to homogeneous catalysts researchgate.netwikipedia.org.
Photocatalysis: Porphyrin-based photocatalysts, such as tetraphenylporphyrin (TPP), have been employed for the photooxygenation of α-pinene to this compound beilstein-journals.orgmdpi.comrsc.orgnih.gov. This method can achieve high yields and has been adapted for both batch and continuous-flow processes, offering a potentially greener route beilstein-journals.orgmdpi.comnih.gov. Notably, a solvent-free, visible-light-induced conversion of α-pinene to this compound has also been reported, showcasing a sustainable approach .
Metal-Based Catalysts: While SeO₂ is common, research has also looked into other metal catalysts. For example, cobalt(II)-exchanged zeolite Y has been studied for the epoxidation of α-pinene and allylic oxidation of β-pinene, yielding pinocarveol and this compound researchgate.net.
Rearrangement Reactions from Related Terpenoids (e.g., Carvone)
This compound can also be synthesized through rearrangement reactions starting from related terpenoids, such as carvone (B1668592) nih.govebi.ac.uksmolecule.com. Carvone, another monoterpenoid ketone, can undergo structural rearrangements to yield this compound, highlighting the chemical versatility and interconversion possibilities within the terpene family nih.govsmolecule.com. While specific details on the direct rearrangement of carvone to this compound are less extensively detailed in the provided snippets compared to pinene oxidation, it is recognized as a potential synthetic pathway nih.govebi.ac.uksmolecule.com.
Asymmetric Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is crucial for applications where stereochemistry dictates biological activity or material properties.
Enantioselective Pathways from Chiral Precursors
Enantioselective synthesis of this compound typically relies on starting materials that are already chiral, such as enantiopure β-pinene isomers. By using enantiopure (−)-β-pinene or (+)-β-pinene, it is possible to synthesize the corresponding enantiomers of this compound acs.orgnih.govresearchgate.net. For example, the oxidation of (−)-β-pinene with SeO₂ followed by further oxidation and purification yields (+)-pinocarvone, while (+)-β-pinene yields (−)-pinocarvone acs.orgnih.govresearchgate.net. This approach leverages the inherent chirality of the natural starting materials to control the stereochemical outcome of the synthesis acs.orgnih.gov.
Control of Stereochemical Outcomes
Controlling the stereochemical outcome in this compound synthesis involves several factors:
Starting Material Chirality: As mentioned, using enantiopure pinene isomers is a primary method for achieving enantioselective synthesis acs.orgnih.govresearchgate.net. The sign of the specific rotation of this compound is directly related to the enantiomer of β-pinene used; (−)-β-pinene yields (+)-pinocarvone, and (+)-β-pinene yields (−)-pinocarvone acs.orgresearchgate.net.
Catalyst Selection: The choice of catalyst can influence stereoselectivity. For instance, some heterogeneous catalysts have been explored for allylic oxidation reactions that could lead to stereoselective formation of pinocarveol, a precursor to this compound researchgate.net.
Purification and Analysis: Achieving high enantiomeric purity often requires careful purification techniques. Chiral gas chromatography (GC) is used to separate and analyze this compound enantiomers, with (−)-pinocarvone eluting before (+)-pinocarvone on certain chiral columns acs.orgnih.govresearchgate.net. Reported enantiomeric purity for synthesized this compound can be as high as 97% ee acs.orgdiva-portal.org.
Table 1: Key Synthetic Parameters for this compound from β-Pinene
| Method/Catalyst | Starting Material | Reagents/Conditions | Yield (%) | Stereoselectivity (ee) | Key Byproducts/Challenges | References |
| SeO₂ Oxidation | (−)-β-Pinene | SeO₂, DCM, reflux | 40-75 | >98% | Myrtenal formation, difficult separation acs.org | acs.orgnih.govmdpi.com |
| SeO₂ Oxidation + H₂O₂/NaClO₂ | (−)-β-Pinene | SeO₂, then H₂O₂/NaH₂PO₄/NaClO₂ | 60 | 97% | Myrtenal converted to myrtenic acid for removal acs.orgnih.gov | acs.orgnih.govresearchgate.netdiva-portal.org |
| Photooxygenation (TPP) | (+)-α-Pinene | ¹O₂, TPP, visible light, DCM | 97 | Not specified | Continuous flow adaptation possible beilstein-journals.orgmdpi.comrsc.orgnih.gov | beilstein-journals.orgmdpi.comrsc.orgnih.gov |
| Visible-Light Conversion | α-Pinene | Visible light, no solvent/catalyst | 79-83 | Not specified | Sustainable, solvent-free | |
| Pd/Heteropolyacid/SBA-15 (for Pinocarveol) | β-Pinene | H₂O₂, Pd/HPA-300/SBA-15 | ~65 (to pinocarveol) | Not specified | Heterogeneous catalyst, aims for sustainability researchgate.net | researchgate.net |
| MnO₂ Oxidation of Trans-Pinocarveol | Trans-Pinocarveol | MnO₂, DCM | 75-80 | >98% | Selective oxidation of allylic alcohol | mdpi.com |
Note: Yields and stereoselectivity can vary based on specific reaction conditions and purification methods.
Chemical Transformations and Reactivity Profiling of Pinocarvone
Polymerization Reactions of Pinocarvone (B108684)
This compound can undergo polymerization through different mechanisms, leading to the formation of novel bio-based polymers with distinct properties.
Radical Polymerization Mechanisms
The radical polymerization of this compound is a significant pathway to producing polymers. This process typically involves three main steps: initiation, propagation, and termination. Initiation begins with the generation of free radicals, often through thermal or photochemical means. youtube.com These radicals then react with a this compound monomer, adding to the double bond and creating a new radical on the monomer unit. youtube.com This new radical can then react with subsequent monomer molecules in the propagation step, leading to the growth of the polymer chain. youtube.com Termination occurs when two radical chains combine or through disproportionation. youtube.com
The presence of the exo-methylene group in this compound makes it susceptible to radical attack. nih.govresearchgate.net The polymerization can proceed through different modes, including radical ring-retaining polymerization and radical ring-opening polymerization. researchgate.net The specific pathway is influenced by the reaction conditions.
Ring-Opening Polymerization of the Bicyclic Core
A notable feature of this compound's reactivity is its ability to undergo radical ring-opening polymerization (rROP). This process is particularly interesting as it allows for the synthesis of polymers with unique structures that are not accessible through conventional polymerization of vinyl monomers. The strained four-membered ring of the bicyclic system is selectively opened during this process. nih.govsmolecule.com
Visible light irradiation is often employed to initiate the radical ring-opening polymerization of this compound. smolecule.com This photochemical activation of the exo-methylene group leads to the formation of radical intermediates that trigger the ring-opening of the strained cyclobutane (B1203170) ring. smolecule.com This selective ring-opening can achieve high efficiency, with reports of up to 99% under optimized conditions. nih.govsmolecule.com The resulting polymers contain chiral six-membered rings with conjugated ketone units integrated into the main chain. nih.govsmolecule.com This method provides a pathway to chemically recyclable polyesters. nih.govresearchgate.net
Formation of Polyketone Polymers and Their Structural Characterization
The polymerization of this compound leads to the formation of bio-based polyketones. nih.govresearchgate.net These polymers are characterized by a carbon-carbon backbone that incorporates ketone functionalities. The perfectly alternating structure of these polyketones can give rise to a unique combination of performance properties.
The structural characterization of these polymers is crucial for understanding their properties and potential applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) are used to determine the polymer's structure, molecular weight, and molecular weight distribution. The resulting polyketones from this compound polymerization are noted for their good thermal properties and optical activities. nih.gov The presence of reactive conjugated ketone units in the polymer backbone also opens up possibilities for further chemical modifications. nih.gov
Below is a table summarizing the typical properties of aliphatic polyketones, which share structural similarities with polymers derived from this compound.
| Property | Value |
| Tensile Strength | High |
| Stiffness | High |
| Impact Strength | Good |
| Tribological Properties (Friction, Abrasion, Wear Resistance) | Excellent |
| Chemical and Hydrolysis Resistance | Excellent |
| Thermal Stability | Good |
| This table is based on general characteristics of aliphatic polyketones and serves as an illustrative example. 4spe.org |
Cycloaddition Reactions Involving this compound
This compound's conjugated system also allows it to participate in cycloaddition reactions, most notably the Hetero-Diels-Alder reaction.
Hetero-Diels-Alder Cyclodimerization of this compound
The Hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. In the case of this compound, it can act as both the diene and the dienophile, leading to a [4+2] cyclodimerization. This reaction has been explored as a potential biosynthetic route to certain terpene-derived natural products. worktribe.com The reaction involves the conjugated system of one this compound molecule reacting with the double bond of another. mdpi.com
Ultra-High Pressure Reaction Conditions and Their Implications
Interestingly, the Hetero-Diels-Alder dimerization of this compound does not proceed under standard thermal conditions. worktribe.comreading.ac.uk The successful synthesis of the dimer, a precursor to the natural product aritasone, required the application of ultra-high pressure, specifically 19.9 kbar. worktribe.comreading.ac.uk
The necessity of such extreme conditions has significant implications for the proposed biosynthetic pathway of natural products like aritasone. worktribe.com The fact that ultra-high pressures are not biologically accessible suggests that the original biosynthetic hypothesis involving a spontaneous Hetero-Diels-Alder dimerization may need to be reconsidered. worktribe.com This finding highlights the importance of laboratory synthesis in probing and validating proposed biosynthetic pathways.
The following table details the experimental conditions for the Hetero-Diels-Alder cyclodimerization of this compound.
| Parameter | Condition |
| Reactant | (-)-Pinocarvone |
| Reaction Type | Hetero-Diels-Alder [4+2] Cyclodimerization |
| Pressure | 19.9 kbar |
| Outcome | Total synthesis of (-)-aritasone precursor |
| Data derived from studies on the total synthesis of (-)-aritasone. worktribe.comreading.ac.uk |
Utility in Synthesizing Complex Polycyclic Structures
The rigid, chiral framework of this compound makes it an attractive starting material for the synthesis of more complex polycyclic structures. One of the key reactions leveraging the reactivity of this compound for this purpose is the Diels-Alder reaction, where the electron-deficient exocyclic double bond can act as a dienophile. beilstein-journals.orgmdpi.comresearchgate.netnih.govmdpi.com
By reacting this compound with a suitable diene, a new six-membered ring can be fused onto the pinane (B1207555) skeleton, thereby constructing a tetracyclic system in a single step. The stereochemical outcome of this [4+2] cycloaddition is often predictable, governed by the facial selectivity imposed by the bicyclic structure of this compound.
For instance, the reaction of this compound with an electron-rich diene would be expected to yield a polycyclic adduct with a high degree of stereocontrol. The resulting polycyclic ketone can then be further elaborated through various functional group manipulations to access intricate molecular architectures, such as those found in some natural products. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principle is well-established with similar α,β-unsaturated ketones in the synthesis of complex molecules, including triquinane sesquiterpenoids. nih.govnih.gov
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule offers several avenues for derivatization, allowing for the introduction of new functional groups and the construction of novel molecular frameworks. These transformations can target the ketone, the exocyclic double bond, or both, sometimes with high selectivity.
Catalytic Hydrogen Transfer Reactions
Catalytic hydrogen transfer (CHT) represents a valuable method for the reduction of the ketone functionality in this compound to the corresponding alcohol, pinocarveol (B1213195). This method avoids the use of high-pressure hydrogen gas and often employs readily available hydrogen donors such as isopropanol (B130326) or formic acid. kanto.co.jpmdpi.comnih.govnih.gov A well-known example of such a reaction is the Meerwein-Ponndorf-Verley (MPV) reduction. kanto.co.jp
In a typical MPV reduction of this compound, an aluminum alkoxide, such as aluminum isopropoxide, is used as the catalyst, and isopropanol serves as both the solvent and the hydrogen source. The reaction is reversible and proceeds through a six-membered ring transition state involving the aluminum center, the ketone, and the isopropanol. The equilibrium is driven towards the product by using an excess of isopropanol and by distilling off the acetone (B3395972) byproduct.
Furthermore, the use of chiral catalysts in CHT can lead to the enantioselective reduction of this compound, yielding optically active pinocarveol. Chiral ruthenium and rhodium complexes have been shown to be effective for the asymmetric transfer hydrogenation of ketones. kanto.co.jpnortheastern.edunih.govresearchgate.net The stereochemical outcome is dependent on the specific catalyst and reaction conditions employed.
| Reaction Type | Catalyst/Reagents | Product | Key Features |
| MPV Reduction | Aluminum isopropoxide, Isopropanol | Pinocarveol | Chemoselective for the carbonyl group. |
| Asymmetric CHT | Chiral Ru or Rh complexes, Formic acid/triethylamine (B128534) or Isopropanol | Enantioenriched Pinocarveol | High enantioselectivity possible. |
Annulation Reactions for Chiral Heterocycle Formation (e.g., Nopinane-Annelated Pyridines)
The this compound scaffold can be utilized to construct chiral heterocyclic systems through annulation reactions. A notable example is the synthesis of nopinane-annelated pyrazolo[3,4-b]pyridines. This transformation is achieved through a condensation reaction of this compound oxime with 1-aryl-1H-pyrazol-5-amines, catalyzed by iron(III) chloride (FeCl₃). researchgate.netnsc.ru
The proposed reaction mechanism involves the following key steps:
Formation of this compound Oxime : this compound is first converted to its oxime derivative by reaction with hydroxylamine.
Catalyzed Condensation : The this compound oxime then reacts with a 1-aryl-1H-pyrazol-5-amine in the presence of FeCl₃. The catalyst likely activates the reactants and facilitates the cyclization process.
Annulation and Aromatization : A series of condensation and cyclization steps, followed by dehydration, leads to the formation of the fused pyridine (B92270) ring, resulting in the chiral nopinane-annelated pyrazolo[3,4-b]pyridine product. The chirality of the original this compound is retained in the final product.
This methodology provides an efficient route to novel, optically active heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Oxidative and Reductive Transformations
This compound can undergo a variety of oxidative and reductive transformations that target its different functional groups.
Oxidative Transformations:
Epoxidation : The exocyclic double bond of this compound is susceptible to epoxidation. Due to the presence of the electron-withdrawing carbonyl group, the double bond is electron-deficient. However, selective epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically occurs with high regioselectivity, attacking the more nucleophilic exocyclic double bond while leaving the enone system intact. ed.govresearchgate.net The resulting this compound oxide is a versatile intermediate for further synthetic manipulations.
Baeyer-Villiger Oxidation : As a cyclic ketone, this compound can undergo Baeyer-Villiger oxidation to yield a lactone. slideshare.netwikipedia.orglscollege.ac.inorganic-chemistry.orgorganicchemistrytutor.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is typically carried out using peroxy acids. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon atom is expected to migrate, leading to the formation of a seven-membered lactone ring.
Ozonolysis : The exocyclic double bond can be cleaved through ozonolysis. wikipedia.orglibretexts.orgrsc.org This reaction involves treating this compound with ozone followed by a workup with a reducing agent (e.g., dimethyl sulfide (B99878) or zinc) to yield a ketone and formaldehyde. This transformation effectively removes the exocyclic methylene (B1212753) group and provides a ketone at that position, which can be a useful synthetic handle.
Reductive Transformations:
Reduction of the Carbonyl Group : As discussed in the catalytic hydrogen transfer section, the ketone can be selectively reduced to the corresponding alcohol, pinocarveol. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed, with the stereochemical outcome depending on the reagent and reaction conditions.
Reduction of the Double Bond : Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the exocyclic double bond, although careful selection of conditions is necessary to avoid reduction of the ketone.
| Transformation | Reagent(s) | Functional Group Targeted | Product Type |
| Epoxidation | m-CPBA | Exocyclic C=C | Epoxide |
| Baeyer-Villiger | Peroxy acid | Ketone C=O | Lactone |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Exocyclic C=C | Ketone |
| Ketone Reduction | NaBH₄ or LiAlH₄ | Ketone C=O | Alcohol (Pinocarveol) |
Reactions Preserving the Pinane Skeleton
A significant challenge in the chemistry of pinane-derived compounds is the propensity of the strained bicyclo[3.1.1]heptane system to undergo rearrangement reactions. Therefore, reactions that selectively functionalize this compound while preserving the integrity of the pinane skeleton are of particular interest.
Several of the reactions mentioned previously fall into this category:
Selective Epoxidation : The epoxidation of the exocyclic double bond is a prime example of a reaction that adds functionality without altering the core bicyclic structure.
Hydroboration-Oxidation : The exocyclic double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group. This reaction proceeds with anti-Markovnikov selectivity and a predictable stereochemical outcome, yielding a primary alcohol while keeping the pinane framework intact.
Diels-Alder Reaction : As described earlier, the [4+2] cycloaddition with dienes leads to more complex polycyclic systems where the original pinane skeleton is incorporated into a larger structure.
By carefully choosing reagents and reaction conditions, it is possible to perform a range of chemical transformations on the this compound molecule that selectively modify its functional groups without inducing skeletal rearrangements. This allows for the synthesis of a diverse array of pinane-based derivatives with potential applications in various fields of chemistry.
Biosynthetic Pathways and Metabolic Fates of Pinocarvone
Enzymatic Biotransformations Preceding Pinocarvone (B108684) Formation
The biosynthesis of this compound is largely understood through the enzymatic oxidation of its precursor monoterpenes, α-pinene and β-pinene. These transformations are typically mediated by oxidoreductase enzymes, particularly cytochrome P450 monooxygenases (CYPs) and other oxidases.
Oxidation of α-Pinene: Cytochrome P450 enzymes are frequently implicated in the initial oxidation of α-pinene. For instance, specific P450 enzymes, such as CYP71D18 from spearmint and CYP71D13 from peppermint, have been studied for their role in monoterpene oxidation acs.org. While these studies often focus on limonene, related research indicates that CYP enzymes can catalyze the oxidation of α-pinene to various oxygenated derivatives, including verbenol (B1206271) and verbenone (B1202108) acs.orgontosight.ainih.govnih.gov. A biocatalytic cascade system employing a combination of 2-1B peroxidase and M120 laccase has been designed for the allylic oxidation of (+)-α-pinene, yielding verbenol as a primary product, which can then be further oxidized to verbenone mdpi.com. Studies also suggest that certain fungal enzymes, like those from Aureobasidium pullulans, can convert α-pinene to verbenol researchgate.net.
Oxidation of β-Pinene: β-Pinene also serves as a precursor to this compound. Research indicates that the oxidation of β-pinene can directly yield this compound epa.gov. For example, chemical synthesis routes often involve the oxidation of β-pinene through intermediates like trans-pinocarveol. One described method involves the oxidation of β-pinene with SeO₂/TBHP to form trans-pinocarveol, followed by oxidation with MnO₂ to yield this compound mdpi.commdpi.com. While these specific examples utilize chemical oxidants, they highlight the enzymatic accessibility of β-pinene and the intermediate role of pinocarveol (B1213195).
Table 1: Enzymatic Transformations of Pinenes Leading to this compound or Related Intermediates
| Precursor | Enzyme/Biocatalyst | Product(s) | Reaction Type | Reference(s) |
| (+)-α-Pinene | 2-1B Peroxidase | Verbenol | Allylic Oxidation | mdpi.com |
| Verbenol | M120 Laccase | Verbenone | Oxidation | mdpi.com |
| α-Pinene | Cytochrome P450 (e.g., P450cam, CYP71D18, CYP71D13) | Verbenol, Verbenone, Pinocarveol, Epoxides | Oxidation, Hydroxylation | acs.orgontosight.ainih.govnih.gov |
| β-Pinene | Cytochrome P450 (e.g., P450cam) | This compound, Verbenol, Myrtenol (B1201748) | Oxidation | epa.gov |
| β-Pinene | Aureobasidium pullulans enzyme (potentially converted to pinocarveol) | Pinocarveol | Hydroxylation | researchgate.net |
| α-Pinene | Singlet oxygen (¹O₂) with photosensitizer (chemical method, precursor to this compound) | (+)-Pinocarvone | Photooxidation | rsc.org |
In Vivo Metabolic Pathways of this compound in Model Biological Systems
The metabolic fate of this compound within biological systems is less extensively documented compared to its synthesis from pinenes. However, available research indicates its presence as a metabolite in certain organisms.
Identification as a Metabolite: this compound has been identified as a metabolite in mice, suggesting its biological relevance and potential pharmacokinetic implications smolecule.com. This finding implies that biological systems possess pathways capable of either producing this compound or processing other compounds into this compound.
General Monoterpene Metabolism: Monoterpenes, in general, are metabolized primarily in the liver by enzymes such as cytochrome P450 monooxygenases, epoxide hydrolases, and dehydrogenases. These processes lead to the formation of mono- and dihydroxylated substances, as well as more oxidized derivatives, which are often conjugated for elimination mdpi.com. While specific pathways for this compound's further metabolism are not detailed in the provided literature, it is plausible that it undergoes similar oxidative or conjugative transformations.
Identification of this compound Metabolites and Transformation Products
The direct identification of metabolites derived from this compound in in vivo studies is limited within the provided search results. The primary focus of the literature is on this compound as a product of precursor metabolism or as a substrate for chemical derivatization. The identification of this compound itself as a metabolite in mice smolecule.com highlights its presence in a biological context, but does not detail subsequent transformation products.
Mechanistic Aspects of Biocatalytic Conversions
The biocatalytic conversions leading to this compound primarily involve the action of oxygenase enzymes on α- and β-pinene.
Cytochrome P450 Mechanisms: Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze a wide range of oxidation reactions, including the activation of inert C–H bonds. Their catalytic cycle involves the binding of a substrate, activation of molecular oxygen, and insertion of one oxygen atom into the substrate, typically forming a hydroxyl group nih.gov. For pinenes, this can lead to allylic hydroxylation or epoxidation. Studies have investigated engineering P450cam for α-pinene oxidation, revealing that substrate binding and orientation within the active site are critical for determining the product profile, with (+)-cis-verbenol often being a major product, alongside verbenone and myrtenol acs.orgnih.gov. Theoretical studies using Density Functional Theory (DFT) have explored plausible hydrogen abstraction and hydroxylation mechanisms by CYPs on pinenes, identifying key radical conformers and estimating the energy barriers for product formation nih.gov.
Cascade Biocatalysis: The use of enzyme cascades, such as the combination of a peroxidase and a laccase, illustrates a multi-step biocatalytic conversion. In this system, α-pinene is first allylically oxidized by a peroxidase in the presence of hydrogen peroxide to verbenol. Subsequently, a laccase further oxidizes verbenol to verbenone mdpi.com. This highlights how sequential enzymatic actions can build more complex metabolic pathways.
Chemo-Enzymatic Strategies for this compound Production and Derivatization
Chemo-enzymatic strategies leverage the specificity and efficiency of enzymes in combination with chemical synthesis steps to produce this compound or its derivatives.
Enzymatic Precursor Modification Followed by Chemical Synthesis: While not strictly enzymatic production of this compound itself, enzymes can be used to produce key intermediates. For example, enzymes from Aureobasidium pullulans have been shown to convert β-pinene to pinocarveol researchgate.net. Pinocarveol can then be chemically oxidized, for instance, using manganese dioxide (MnO₂), to yield this compound mdpi.commdpi.com. This approach combines the biological transformation of a natural precursor with a chemical step to achieve the target molecule.
Biomimetic Catalysis: Research has explored biomimetic catalysts that mimic the activity of enzymes. A complex biomimetic to MMO enzymes, [FeIII(BPMP)Cl(μ-O)FeIIICl3], has demonstrated catalytic activity in the oxidation of α-pinene to verbenone and β-pinene to this compound using hydrogen peroxide as an oxidant epa.gov. This approach offers insights into enzyme mechanisms and potential for industrial catalysis.
Synthesis of this compound Derivatives: this compound itself can serve as a starting material for further chemical or chemo-enzymatic modifications. For instance, this compound can be used in ultra-high pressure promoted dimerization reactions to synthesize complex natural products like aritasone researchgate.net. It can also undergo reactions such as thia-Michael addition with thioacetic acid to form chiral ketothioacetates, which are precursors to various sulfur-containing derivatives mdpi.commdpi.com. In another example, sobrerol (B1217407), derived from the biotransformation of α-pinene, can be converted into sobrerol methacrylate (B99206) (SobMA) using either chemical esterification or lipase (B570770) catalysis, demonstrating a chemo-enzymatic route to a polymerizable derivative rsc.org.
Table 2: Chemo-Enzymatic and Chemical Synthesis Strategies for this compound
| Starting Material | Key Intermediate / Enzymatic Step | Chemical Step / Reagents | Product | Yield (%) | Reference(s) |
| β-Pinene | Oxidation to trans-pinocarveol (e.g., using SeO₂/TBHP) | Oxidation of trans-pinocarveol with MnO₂ | This compound | ~80-83% | mdpi.commdpi.com |
| α-Pinene | Photooxidation with ¹O₂ (chemical method, but precursor is natural) | N/A | (+)-Pinocarvone | N/A | rsc.org |
| β-Pinene | Biomimetic catalyst [FeIII(BPMP)Cl(μ-O)FeIIICl3] with H₂O₂ | N/A | This compound | Significant conversion | epa.gov |
| α-Pinene | Biotransformation to sobrerol (e.g., using Bacillus megaterium CYP) | Esterification of sobrerol to SobMA (chemical or lipase catalysis) | SobMA | N/A | rsc.org |
| β-Pinene | Oxidation to trans-pinocarveol (e.g., using SeO₂/TBHP) | Reaction of trans-pinocarveol with acetic anhydride (B1165640) (Ac₂O) and triethylamine (B128534) (Et₃N) | This compound | 79–83% |
Compound List:
α-Pinene
β-Pinene
this compound
Verbenol
Verbenone
Pinocarveol
Myrtenol
Myrtenic acid
Limonene
Trans-carveol
Limonene-6-hydroxylase
(+)-α-Pinene
(−)-β-Pinene
(+)-β-Pinene
(+)-Pinocarvone
(−)-Pinocarvone
(+)-cis-verbenol
(+)-myrtenol
(+)-α-pinene epoxides
(+)-camphor
5-exo-hydroxycamphor (B1210678)
Soobrrol
Soobrrol methacrylate (SobMA)
Aritsone
Trans-pinocarveol
Pinocampheol
4-Thujanol
Sabinenediol
Myrtenol
Geranyl diphosphate (B83284) (GPP)
Isopentenyl diphosphate (IPP)
Dimethylallyl diphosphate (DMAPP)
Trans-sobrerol
α-Pinene oxide
β-Pinene oxide
3-Carene
Camphene
Myrcene
Linalool
α-Terpinolene
p-mentha-1(7),2-dien-8-ol
2-Caren-4-one
3-Caren-5-one
3,4-Epoxycarane
p-menth-2-en-1,8-diol
p-menth-2-en-7,8-diol
Ketothioacetates
Ketothiols
Disulfides
γ-Ketothiols
Pinane (B1207555) γ-Ketothiols
Advanced Analytical Methodologies for Pinocarvone Characterization
Sample Preparation and Extraction Methods for Pinocarvone (B108684) Analysis
Effective sample preparation and extraction are critical steps in the accurate identification and quantification of this compound within complex matrices, such as essential oils. Various techniques are utilized, each with its own advantages and limitations.
Hydrodistillation and Steam Distillation Methodologies
Hydrodistillation (HD) and Steam Distillation (SD) are traditional and widely used methods for isolating essential oils from plant materials tnau.ac.infrontiersin.orgscielo.org.pe. These techniques rely on the principle of volatilizing plant components using heat and water or steam.
In hydrodistillation , the plant material is typically immersed in water, and the mixture is heated to boiling. The steam generated carries the volatile oil components, which are then condensed and collected. The resulting distillate is a mixture of water (hydrosol) and essential oil, which are subsequently separated tnau.ac.inscielo.org.pe.
Steam distillation involves passing steam through the plant material, which volatilizes the essential oil. The steam-oil mixture is then condensed. While similar to hydrodistillation, the method of steam introduction can influence the process and the resulting distillate tnau.ac.in.
Both HD and SD are recognized for their simplicity, but they can also present challenges. These include potentially long extraction times, which may lead to the decomposition or loss of heat-sensitive compounds scielo.org.penih.gov. Furthermore, the formation of emulsions within the distillate can complicate the separation of the essential oil, potentially impacting yield. For instance, in a study comparing these methods for clove oil, steam distillation resulted in a hard-to-break emulsion, leading to a significantly lower yield (4.986%) compared to hydrodistillation (9.714%) uctm.edu. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique used to identify and quantify this compound after these extraction procedures .
Table 1: Comparison of Hydrodistillation and Steam Distillation Yields (Illustrative Example)
| Method | Yield (mass %) | Notes |
| Hydrodistillation | 9.714 | Higher yield, less emulsion formation reported in clove oil study uctm.edu. |
| Steam Distillation | 4.986 | Lower yield, potential for hard-to-break emulsions reported in clove oil study uctm.edu. |
Microwave-Assisted Extraction and Solid-Phase Microextraction (SPME)
More advanced techniques, such as Microwave-Assisted Extraction (MAE) and Solid-Phase Microextraction (SPME), offer advantages in terms of speed, efficiency, and selectivity for volatile compound analysis. These methods can be employed independently or in combination.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the sample and solvent, accelerating the extraction process. This can lead to shorter extraction times and potentially higher yields compared to conventional methods frontiersin.orgcapes.gov.brnih.govrsc.org. MAE can be performed in solvent-free or solvent-assisted modes frontiersin.orgcapes.gov.br.
Solid-Phase Microextraction (SPME) is a solvent-free sampling technique that uses a coated fiber to adsorb analytes from a sample matrix. The adsorbed analytes are then thermally desorbed for analysis, typically by Gas Chromatography (GC) capes.gov.brnih.govresearchgate.net. SPME is valued for its simplicity and ability to concentrate analytes.
The combination of MAE and SPME (MAE-SPME) has emerged as a powerful approach for the rapid and selective analysis of volatile compounds. This synergistic combination can enhance extraction efficiency and reduce analysis time capes.gov.brnih.govrsc.orgnih.govresearchgate.net. For example, Microwave-Assisted Headspace SPME (MA-HS-SPME) has been developed for the fast analysis of compounds like phenol (B47542) rsc.org. Optimization of parameters such as microwave power, irradiation time, SPME fiber type, and adsorption/desorption conditions is crucial for maximizing performance capes.gov.brrsc.orgresearchgate.net. Reported reproducibility for MAE-SPME techniques can vary, with values such as less than 24% RSD or less than 9% RSD cited in different applications capes.gov.brresearchgate.net.
Table 2: Optimization Parameters for MAE-SPME Techniques in Volatile Compound Analysis
| Technique | Analyte (Example) | Key Parameters | Reported RSD (%) | Reference |
| MAE-HS-SPME | Phenol | Microwave power, irradiation time, SPME fiber, adsorption/desorption time | 11.5 | rsc.org |
| AMN-assisted MD-HS-SPME | Essential Oils | Fiber coating (PDMS/DVB), Microwave power (230 W), Irradiation time (2 min), AMN amount (0.1 g) | < 9 | researchgate.net |
| SPME + MAE | OCPs | SPME extraction time (90 min), Desorption time (2 min), Desorption temp (270°C), MAE heating time (10 min), MAE power (80%) | < 24 | capes.gov.br |
| Focused MAE + SPME | Chlorophenols | Surfactant type, Microwave system variables, Ageing time | 3.5 - 13.2 | nih.gov |
Considerations for Reproducibility and Purity in Analytical Studies
Ensuring the reproducibility and purity of analytical results is fundamental to the reliability of any characterization study, including those involving this compound.
Reproducibility refers to the degree of agreement between results obtained from the same method applied to identical samples under varying conditions, such as different laboratories, analysts, or equipment pfigueiredo.orgiosrjournals.org. To achieve reproducibility, analytical parameters must be precisely documented and controlled. For techniques like GC-MS, this includes specifying the column type, temperature gradients, and injection protocols . Intermediate precision, which assesses variability within a single laboratory due to different operators, instruments, or reagents, is also a key consideration pfigueiredo.org.
Quality Control (QC) measures are essential for maintaining the integrity of analytical data. This involves implementing internal QC procedures, such as using reference materials and performing recovery tests (e.g., by dosing samples with known amounts of the analyte) oiv.int. Statistical process control, often visualized using control graphs, helps monitor the system's performance and identify deviations from expected results oiv.int.
Method validation is a systematic process to confirm that an analytical method is suitable for its intended purpose iosrjournals.orgujpronline.com. Key validation parameters include:
Selectivity: The ability to measure the analyte accurately in the presence of other components.
Linearity and Range: The direct proportionality of test results to analyte concentration within a defined range.
Accuracy: The closeness of agreement between the measured value and the true or reference value.
Precision: The agreement among replicate measurements, encompassing repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by minor, deliberate variations in method parameters.
Purity investigations are integral to method development and validation, ensuring that the results obtained reflect the true concentration of the analyte and are not compromised by impurities or matrix effects ujpronline.com. Meticulous attention to sample purity and the performance characteristics of the analytical method is paramount for generating trustworthy data.
Table 3: Key Parameters in Analytical Method Validation
| Validation Parameter | Description |
| Selectivity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). |
| Linearity and Range | Ability to obtain test results that are directly proportional to the concentration of the analyte in the sample, within a given range. |
| Accuracy | Closeness of agreement between the value accepted as a true value or reference value and the value found. |
| Precision | Degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability, intermediate precision, and reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to be reliable. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Measure of the method's capacity to remain unaffected by minor, but deliberate, variations in method parameters. |
| Reproducibility | Precision obtained between different laboratories, with different analysts and equipment, under specified conditions. |
Compound Names Mentioned:
this compound
α-Pinene
1,8-cineole
Limonene
Theoretical and Computational Investigations of Pinocarvone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like pinocarvone (B108684). These calculations can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the reactivity of this compound. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations would involve simulating the motion of the atoms of a this compound molecule over a period of time by numerically solving Newton's equations of motion. Such simulations could reveal the accessible conformations of this compound at a given temperature and how it transitions between them. MD simulations could also be used to study the solvation of this compound in different solvents, providing information about the structure of the solvent around the molecule and the strength of solute-solvent interactions.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound, offering insights that can be difficult to obtain through experimental methods alone.
For a given chemical reaction of this compound, computational methods can be used to predict the most likely reaction pathway. This involves identifying the sequence of elementary steps that connect the reactants to the products. For each step, the structure and energy of the transition state can be calculated. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict the reaction rate.
Many chemical reactions involving chiral molecules like this compound can lead to the formation of multiple stereoisomeric products. Computational models can be invaluable in understanding and predicting the stereoselectivity of such reactions. By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which product will be formed preferentially. For example, if two diastereomeric products can be formed, the one that is formed via a lower energy transition state will be the major product. These computational models can provide a detailed, three-dimensional view of the transition states, helping to identify the specific steric and electronic interactions that are responsible for the observed stereoselectivity.
In Silico Predictions of Molecular Interactions with Biological Substrates (Non-Human Specific)
Computational methodologies, particularly molecular docking, have become instrumental in predicting and analyzing the interactions between bioactive compounds and biological macromolecules. These in silico approaches provide valuable insights into the binding affinities and specific molecular interactions that govern the biological activity of compounds like this compound. This section details the theoretical investigations into the binding of this compound with various non-human biological targets.
Interaction with Fungal Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in a wide range of organisms, including fungi. nih.govplos.org Its inhibition is a target for controlling browning in fruits and vegetables. Molecular docking studies have been conducted to elucidate the interaction between this compound and mushroom tyrosinase (PDB ID: 2Y9X).
In one such study, the binding orientation of this compound within the hydrophobic binding pocket of tyrosinase, near the binuclear copper active site, was investigated. The analysis revealed that the oxygen atom of this compound's carbonyl group is positioned to interact with the copper ions (Cu) or key histidine residues within the active site, with interaction distances of less than 4 Å. nih.gov These interactions are critical for the inhibition of the enzyme's catalytic activity. The specific binding energy and interacting amino acid residues are detailed in the table below.
| Biological Target | PDB ID | This compound Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Mushroom Tyrosinase | 2Y9X | -79.8 | His259, His263, Met281 | Hydrogen Bonding, Metal Coordination |
Potential Interactions with Insect Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system of insects, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary mechanism of action for many insecticides. nih.gov While direct molecular docking studies of this compound with insect AChE are not extensively documented in the reviewed literature, in silico studies on other monoterpenes provide a strong basis for predicting potential interactions.
Computational studies on a variety of monoterpenes have demonstrated their ability to bind to the active site of insect AChE. nih.gov For instance, molecular docking simulations with AChE from Drosophila melanogaster (PDB ID: 1QON) have shown that monoterpenes like neryl acetate (B1210297), citronellyl acetate, and geranyl acetate exhibit significant binding energies, ranging from -77 to -83 kcal/mol. nih.gov These compounds establish interactions with key amino acid residues in the enzyme's active site. Given the structural similarities, it is hypothesized that this compound would also bind within the active site gorge of insect AChE, potentially interacting with catalytic triad residues and peripheral anionic site residues.
Predicted Interactions with Other Non-Human Biological Targets
The versatile structure of this compound suggests its potential to interact with a range of other non-human biological substrates, which are common targets for plant secondary metabolites.
Glutathione S-transferases (GSTs): These are a superfamily of multifunctional enzymes involved in the detoxification of xenobiotics in insects and other organisms. nih.gov GSTs represent a potential target for enzyme inhibition. In silico screening of plant-derived compounds against insect GSTs is an active area of research to identify new pest control agents. nih.gov
Odorant Binding Proteins (OBPs): In insects, OBPs are crucial for the transport of odorant molecules to the olfactory receptors. nih.govfrontiersin.orgscienceopen.com Molecular docking studies have been employed to investigate the binding of various volatile compounds, including monoterpenes, to insect OBPs. nih.govfrontiersin.org The hydrophobic cavity of OBPs is well-suited to bind molecules like this compound, suggesting a potential role in disrupting insect olfaction.
The table below summarizes the predicted interactions of this compound and related monoterpenes with various non-human biological targets based on available in silico research.
| Compound Class | Biological Target | Organism Type | Predicted Binding Affinity/Interaction | Potential Effect |
|---|---|---|---|---|
| This compound | Tyrosinase | Fungus | High binding affinity (-79.8 kcal/mol) | Enzyme Inhibition |
| Monoterpene Acetates | Acetylcholinesterase (AChE) | Insect | High binding affinity (-77 to -83 kcal/mol) | Neurotoxicity |
| Monoterpenes | Glutathione S-transferases (GSTs) | Insect/Fungus | Predicted to bind to active site | Inhibition of Detoxification |
| Monoterpenes | Odorant Binding Proteins (OBPs) | Insect | Predicted to bind to hydrophobic cavity | Disruption of Olfaction |
Ecological Roles and Inter Species Chemical Communication of Pinocarvone
Pinocarvone (B108684) as a Volatile Organic Compound in Plant Interactions
This compound functions as a volatile organic compound (VOC) emitted by plants, contributing to plant-plant communication and defense mechanisms. Its emission can be influenced by biotic and abiotic factors, and it has been observed to mediate interactions with herbivores.
In the context of plant-plant communication, studies have shown that Baccharis salicifolia plants emit this compound in response to aphid herbivory nih.govresearchgate.net. Female plants of this species emit this compound at a significantly higher rate than male plants when damaged by aphids. Exposure to this compound has been demonstrated to reduce the performance of aphids (Uroleucon macolai) on both male and female B. salicifolia plants, suggesting a role in enhancing plant resistance against herbivores nih.govresearchgate.net. This suggests that this compound acts as a signaling molecule that can prime or induce defenses in neighboring plants, thereby contributing to indirect plant defense researchgate.netnih.gov. The composition of plant VOCs, including this compound, can also be context-dependent, varying with the identity of the herbivore weebly.com.
Semio-chemical Functions of this compound in Insect Ecology
This compound serves as a semiochemical, a signaling substance that mediates interactions between organisms. Its primary known roles in insect ecology are associated with bark beetles, where it functions both as a pheromone component and as an anti-attractant.
Role as a Pheromone Component in Bark Beetles
This compound has been identified as a component of the pheromone systems of several bark beetle species, particularly within the Dendroctonus genus. It is recognized as a pheromone component for the Southern Pine Beetle (Dendroctonus frontalis) wikipedia.orgoup.comusda.govresearchgate.net. In D. frontalis, this compound is released by males and is part of the chemical signals that contribute to aggregation and mass attack on host trees oup.comusda.gov. Additionally, this compound has been detected in the pheromone blend of the Western Pine Beetle (Dendroctonus brevicomis) wikipedia.org. Studies have also indicated that this compound elicits antennal responses in the Spruce Bark Beetle (Ips typographus), suggesting its detection by the beetle's olfactory system and potential involvement in its chemical communication acs.orgresearchgate.netnih.gov. This compound has also been found in the hindguts of male white pine cone beetles (Conophthorus coniperda) acs.org.
Anti-attractive Properties in Insect Behavioral Ecology
Beyond its role as an attractant pheromone component, this compound also exhibits anti-attractive properties, acting as a repellent or deterrent for certain insect species. Research has shown that this compound can reduce the attraction of bark beetles to pheromone baits. For example, when added to attractive baits, this compound reduced the number of Dendroctonus ponderosae beetles captured in traps unesp.br. Similarly, studies involving Ips typographus have indicated that this compound can act as an anti-attractant, decreasing beetle attraction to pheromone lures researchgate.netfrontiersin.org. This anti-attractive function is crucial in behavioral ecology as it can help insects avoid unsuitable hosts or overcrowded sites. As noted earlier, this compound's role in plant defense against aphids also demonstrates its broader potential as an anti-herbivore compound nih.govresearchgate.net.
Investigating Structure-Activity Relationships in Insect Olfaction
Understanding the precise role of this compound in insect olfaction often involves investigating its structure-activity relationships (SARs). The biological activity of semiochemicals, including pheromones, is frequently dependent on their specific stereochemistry researchgate.netacs.org. Researchers synthesize different stereoisomers of this compound and analyze their effects on insect olfactory receptors using techniques like Gas Chromatography-Electroantennography (GC-EAD) mdpi.comacs.orgresearchgate.netnih.gov. These studies help to identify which specific molecular structures elicit antennal responses, providing insights into how insects perceive these compounds. Such investigations are critical for understanding insect olfaction mechanisms and for the rational design of synthetic analogues with potentially improved or modified biological activities for pest management strategies cardiff.ac.ukresearchgate.net. The ability to synthesize pure stereoisomers of this compound is essential for these detailed SAR studies researchgate.netacs.org.
Environmental and Developmental Factors Influencing this compound Biosynthesis and Emission in Plants
The biosynthesis and emission of this compound from plants are significantly influenced by a variety of environmental and developmental factors. These factors can alter the plant's physiological state, thereby affecting the production and release of volatile compounds.
Environmental Factors:
Abiotic Stresses: Salinity and elevated temperatures, particularly severe heat, have been observed to significantly stimulate the accumulation of this compound in plants mdpi.com. Other abiotic stresses, such as UV-B radiation and drought, can also influence the production of related monoterpenes, indirectly impacting the emission of this compound mdpi.comfrontiersin.org. While temperature and light are generally recognized as key drivers of monoterpene emissions, other factors like humidity, CO₂, and nutrient availability also play a role europa.eu.
Herbivory: Biotic stress, such as herbivory by insects, can trigger the emission of VOCs, including this compound. In Baccharis salicifolia, aphid infestation leads to increased this compound emission, with female plants showing a more pronounced response nih.govresearchgate.netnih.gov.
Developmental and Other Factors:
Seasonal Variations: Seasonal changes can influence monoterpene emission patterns and their response to environmental factors like temperature europa.eucopernicus.org.
Genotype and Location: Variations in plant genotype and geographical location can also contribute to differences in essential oil composition and volatile emissions mdpi.com.
Understanding these factors is crucial for predicting how plant volatile emissions, including this compound, might change under different environmental conditions and how these changes could impact ecological interactions.
Compound List
α-pinene
α-caryophyllene
(-)-cis-thujanol
(-)-germacrene D
(-)-isopinocamphone
(-)-pinocarvone
(+)-3-carene
(+)-cis-4-thujanol
(+)-isopinocamphone
(+)-pinocarvone
(+)-sabina ketone
(+)-trans-4-thujanol
(±)-camphor
(3Z)-hexenyl acetate (B1210297)
1,8-cineole (eucalyptol)
cis-rosin acid
geranyl acetone (B3395972)
methyl benzoate (B1203000)
p-mentha-1,4...
this compound
rosin (B192284) aldehyde
sabina ketone
trans-linalool oxide
trans-pinocarveol
vinylbenzaldehyde
Applications in Advanced Materials Science Leveraging Pinocarvone
Pinocarvone (B108684) as a Monomer for Bio-based Polymer Synthesis
The inherent chirality and reactive functional groups of this compound, which can be readily synthesized from the abundant terpene α-pinene, make it a promising monomer for creating sustainable, high-performance polymers.
Development of Polyketones with Tunable Thermal Properties
This compound can be polymerized via selective ring-opening radical polymerization, yielding bio-based polyketones. researchgate.net This process transforms the bicyclic vinyl ketone into polymers characterized by chiral six-membered rings and conjugated ketone units integrated into the polymer backbone. researchgate.net These resulting polyketones exhibit good thermal properties and optical activity, suggesting their potential for applications requiring thermal stability and specific optical characteristics. researchgate.net While specific quantitative data on the tunability of thermal properties (such as glass transition temperature, Tg, or melting point, Tm) is not extensively detailed in the provided literature, the structural features imply that modifications in polymerization conditions or copolymerization could influence these thermal behaviors.
Table 1: Polyketones Derived from this compound
| Polymerization Method | Resulting Polymer Type | Key Thermal Property | Other Notable Properties | Source Reference(s) |
| Selective Ring-Opening Radical Polymerization | Bio-based Polyketones | Good thermal properties (specific values not detailed) | Optical activity | researchgate.net |
Synthesis of Thermoplastic Elastomers from this compound Derivatives
The controlled synthesis of thermoplastic elastomers (TPEs) can be achieved using this compound derivatives through advanced polymerization techniques. researchgate.net Specifically, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, employing suitable trithiocarbonate (B1256668) RAFT agents, has been successfully utilized. researchgate.net This controlled polymerization method allows for the precise construction of TPEs with well-defined macromolecular architectures. researchgate.net Although detailed property data for this compound-based TPEs is not extensively provided, the ability to control macromolecular structure suggests that these materials can be tailored for specific elastomeric applications by adjusting their mechanical and thermal characteristics.
Table 2: Thermoplastic Elastomers from this compound Derivatives
| Synthesis Method | Monomer/Derivative Used | Controlled Architecture Feature | Potential Properties | Source Reference(s) |
| RAFT Polymerization | This compound Derivatives | Controlled macromolecular architectures | Tailorable mechanical and thermal characteristics | researchgate.net |
This compound as a Chiral Auxiliary in Enantioselective Organic Synthesis
Chiral auxiliaries are critical tools in organic synthesis, enabling the controlled formation of specific stereoisomers. These are stereogenic groups temporarily attached to a molecule to direct the stereochemical outcome of subsequent reactions, and are typically removed and recovered afterward. sigmaaldrich.comwikipedia.orgwikipedia.org this compound, a naturally occurring chiral molecule derived from α-pinene, possesses inherent stereocenters that can be leveraged in asymmetric synthesis. researchgate.net
Research has demonstrated the utility of this compound in the synthesis of complex chiral molecules, such as the total synthesis of (-)-aritasone, which involved an ultra-high pressure hetero-Diels-Alder dimerization of this compound. researchgate.net This application highlights how this compound's inherent chirality can guide stereochemical transformations, making it valuable in reactions where precise stereocontrol is necessary. researchgate.netdntb.gov.ua While not always functioning as a traditional auxiliary that is temporarily attached and removed, this compound serves as a chiral building block or precursor in stereoselective syntheses, contributing to the efficient creation of enantiomerically pure compounds. researchgate.netdntb.gov.ua
Q & A
Q. What are the key analytical methods for identifying and quantifying pinocarvone in plant essential oils?
Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying this compound in essential oils. Researchers should calibrate instruments using authentic this compound standards and validate results with retention indices and spectral libraries. For example, GC-MS analysis of Artemisia argyi essential oil revealed this compound as a major component (25.651%) alongside α-terpinolene and 1,8-cineole . To ensure reproducibility, document column type (e.g., polar vs. non-polar), temperature gradients, and injection protocols.
Q. How can natural sources of this compound be optimized for extraction efficiency?
Steam distillation and hydrodistillation are common methods, but yield variability depends on plant species, geographic origin, and harvest time. For instance, Artemisia austriaca essential oil contains 14.535% this compound, while Artemisia ludoviciana lacks it entirely . Researchers should compare extraction solvents (e.g., hexane vs. ethanol), duration, and temperature. Include phytochemical screening to assess co-extracted compounds (e.g., 1,8-cineole) that may interfere with isolation .
Q. What experimental frameworks (e.g., PICOT) are suitable for designing pharmacological studies on this compound?
Use the PICOT framework to structure hypothesis-driven studies:
- P opulation: Target organism (e.g., microbial strains for antimicrobial assays).
- I ntervention: this compound dosage and delivery method (e.g., in vitro vs. in vivo).
- C omparison: Positive controls (e.g., standard antibiotics).
- O utcome: Quantifiable metrics (e.g., inhibition zone diameter, IC50).
- T ime: Exposure duration (e.g., 24-hour incubation). This ensures alignment with systematic review standards for future meta-analyses .
Advanced Research Questions
Q. How can stereochemical purity of synthesized this compound be validated, and what are its implications for bioactivity?
this compound synthesized via β-pinene oxidation (e.g., using SeO₂) may yield stereoisomers requiring chiral chromatography for separation . Validate purity using NMR and optical rotation measurements. Stereochemical differences can alter ecological interactions; for example, enantiomers may exhibit varying repellent effects on bark beetles . Report specific rotation values ([α]) and compare with literature to confirm configuration.
Q. How do researchers resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions (e.g., variable antimicrobial efficacy) may arise from differences in:
- Test organisms : Strain-specific susceptibility.
- Synergistic effects : Co-occurring terpenoids in essential oils (e.g., 1,8-cineole enhancing this compound’s activity) .
- Methodology : Broth microdilution vs. disk diffusion assays. Address these by replicating studies under standardized conditions (e.g., CLSI guidelines) and using isolated this compound rather than crude extracts .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. For ecological studies, apply generalized linear mixed models (GLMMs) to account for random effects (e.g., individual insect variability). Validate assumptions (e.g., normality, homoscedasticity) with residual plots and Kolmogorov-Smirnov tests .
Q. How can ecological studies investigate this compound’s role in plant-insect interactions?
Design field experiments to test this compound’s function as an insect attractant/repellent. For example:
- Y-tube olfactometers : Measure insect behavioral responses to this compound volatiles.
- Electroantennography (EAG) : Quantify antennal responses in target species. Compare results with synthetic analogs to identify structure-activity relationships .
Methodological Considerations
Q. How to ensure reproducibility in this compound synthesis and bioassays?
Q. What strategies mitigate bias when reviewing conflicting data on this compound’s pharmacological properties?
Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use tools like ROBINS-I to assess risk of bias in individual studies. Meta-analyses should account for heterogeneity via random-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
